molecular formula C11H17N6O7P B1254582 Phosmidosine C

Phosmidosine C

Cat. No. B1254582
M. Wt: 376.26 g/mol
InChI Key: RENSJGNFTDPDED-ACFLSSRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosmidosine C is a natural product found in Streptomyces with data available.

Scientific Research Applications

1. Anticancer Activity

Phosmidosine C, along with related compounds such as phosmidosine and phosmidosine B, has been studied for its anticancer properties. Phosmidosine B, in particular, has shown high anticancer activities. Interestingly, phosmidosine and its diastereoisomers have approximately 10 times higher anticancer activities than phosmidosine B. These findings suggest that phosmidosine and its derivatives could be promising as new types of anticancer agents (Moriguchi et al., 2002).

2. Antifungal Properties

Phosmidosine has been identified as an antifungal nucleotide antibiotic. It was isolated from a culture filtrate of Streptomyces sp. and exhibited inhibitory activity against spore formation of Botrytis cinerea. This suggests that phosmidosine and its derivatives, including phosmidosine C, may have applications in the treatment of fungal infections or in agriculture as antifungal agents (Uramoto et al., 1991).

3. Cell Cycle Arrest

Studies have shown that phosmidosine can arrest cell cycle progression at the G1 phase, indicating its potential use in regulating cell growth. This property is particularly relevant in cancer research, where controlling the cell cycle is a key strategy in managing tumor growth (Kakeya et al., 1998).

4. Synthesis and Structural Analysis

There has been significant research into the synthesis of phosmidosine and its analogs, including phosmidosine C. The synthesis and structural analysis of these compounds are crucial for understanding their biological activities and potential therapeutic applications (Sekine et al., 2004).

5. Mechanism of Action Studies

Further research has focused on understanding the mechanism of action of phosmidosine and its derivatives. These studies are essential for developing targeted therapies using these compounds. Understanding how these molecules interact with cellular components can lead to the development of more effective and specific treatments (Sekine et al., 2004).

properties

Product Name

Phosmidosine C

Molecular Formula

C11H17N6O7P

Molecular Weight

376.26 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-5-[[amino(methoxy)phosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-7H-purin-8-one

InChI

InChI=1S/C11H17N6O7P/c1-22-25(13,21)23-2-4-6(18)7(19)10(24-4)17-9-5(16-11(17)20)8(12)14-3-15-9/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,21)(H,16,20)(H2,12,14,15)/t4-,6-,7-,10-,25?/m1/s1

InChI Key

RENSJGNFTDPDED-ACFLSSRZSA-N

Isomeric SMILES

COP(=O)(N)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3NC2=O)N)O)O

Canonical SMILES

COP(=O)(N)OCC1C(C(C(O1)N2C3=NC=NC(=C3NC2=O)N)O)O

synonyms

phosmidosine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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